N-Dotriacontane-D66

Overview

Description

N-Dotriacontane-D66 (NDT-D66) is a cyclic alkane that has been used in scientific research for a variety of applications. It has been studied for its ability to interact with proteins and other biological molecules, and its potential to be used as a drug or therapeutic agent.

Scientific Research Applications

Ellipsometric Studies

N-Dotriacontane (n-C32H66) has been studied using high-resolution ellipsometry to understand its adsorption behavior and structural properties when applied to SiO2-coated Si(100) single-crystal substrates. These studies provide insights into the molecular orientation of n-C32H66 in thin films, which is crucial for applications in surface science and material engineering (Volkmann et al., 2002).

Thermal Conductivity

Research on the thermal conductivity of n-C32H66 in both liquid and solid phases offers valuable data for understanding its heat transfer properties. This is particularly important for its use in materials that require precise thermal management (Fleming et al., 2018).

Phase Transitions and Molecular Motions

Investigations into the solid-solid phase transitions and molecular motions of n-C32H66 enhance our understanding of its structural and dynamic properties. These studies are significant for applications where phase transitions and molecular stability play a critical role (Lévay et al., 1989).

Monolayer Self-Assembly

The self-assembly of n-C32H66 on semiconductor surfaces like MoSe2 and MoS2 has been explored, providing insights into the formation of highly ordered monolayers. This knowledge is essential for developing organic/inorganic heterostructures in nanotechnology (Cincotti & Rabe, 1993).

Crystallization from Solution

Studies on the crystallization of n-C32H66 from hydrocarbon solutions are crucial for understanding its behavior in mixtures, which has implications for its use in petrochemical and pharmaceutical industries (Beiny et al., 1990).

Nanoscale Observations

Observations of delayering transitions in n-C32H66 films contribute to our understanding of molecular behavior at the nanoscale. This is vital for the development of nanoscale devices and coatings (Bai et al., 2007).

STM Investigations

Scanning tunneling microscopy (STM) studies of n-C32H66 provide detailed insights into its molecular and domain structures, which are important for applications in surface science and molecular electronics (Jandt et al., 1994).

Growth Mode and Structure Analysis

Research into the growth mode and structure of n-C32H66 films on various substrates like SiO2 and Ag(111) surfaces has implications for thin-film technology, which is widely used in electronics and coatings (Mo et al., 2004).

Applications in Thermal Energy Storage

Studies on the encapsulation of n-C32H66 in composites for thermal energy storage highlight its potential in energy-efficient materials and systems (Fang et al., 2014).

Pyrolysis Studies

Research on the pyrolysis of n-C32H66 helps in understanding the formation of aromatic hydrocarbons at high temperatures, which is crucial for industries like tobacco and petrochemicals (Badger et al., 1965).

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-Dotriacontane-D66 . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-hexahexacontadeuteriodotriacontane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMGJGNTMQDRQA-MRVSPWAISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

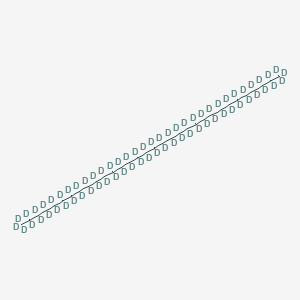

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098445 | |

| Record name | Dotriacontane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-d66 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62369-68-0 | |

| Record name | Dotriacontane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-d66 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62369-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dotriacontane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-d66 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.